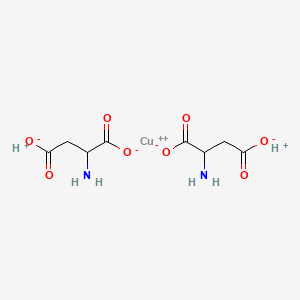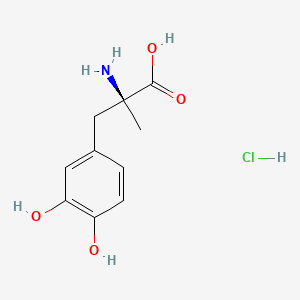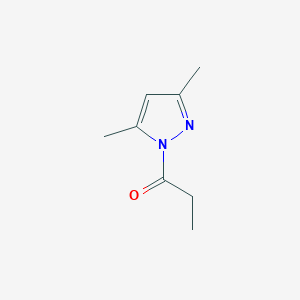
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one
Übersicht
Beschreibung
“1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by a five-membered ring containing two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study by Tharmaraj et al. (2009) explored the antibacterial activity of metal complexes with ligands including 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one. The research found that these complexes exhibited enhanced antimicrobial activity compared to the free ligand, suggesting its potential in addressing bacterial infections (Tharmaraj et al., 2009).
- Sid et al. (2013) reported the synthesis of compounds including 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one derivatives, which showed significant to moderate antimicrobial activity, underscoring their potential in medical research (Sid et al., 2013).
Chemical Synthesis and Characterization
- Guerrero et al. (2008) focused on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, including 3,5-dimethylpyrazolic derivatives. This research contributes to the understanding of the chemistry of such complexes, which are important in various chemical reactions (Guerrero et al., 2008).
- Gotsko et al. (2022) synthesized the title compound, which includes a 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one derivative, highlighting the compound's utility in synthetic chemistry and potential applications in materials science (Gotsko et al., 2022).
Corrosion Inhibition and Material Science
- A study by Wang et al. (2006) investigated bipyrazole derivatives for their potential activity as corrosion inhibitors. This research provides insight into the application of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one derivatives in protecting materials from corrosion, beneficial in industrial and engineering fields (Wang et al., 2006).
Kinetic Studies and Catalysis
- The novel synthetic route and kinetic parameters of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, a closely related derivative, were studied under specific conditions by Wang, Brahmayya, and Hsieh (2015). Such studies are essential for understanding the reaction mechanisms and optimizing conditions in chemical synthesis (Wang, Brahmayya, & Hsieh, 2015).
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-8(11)10-7(3)5-6(2)9-10/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYDKLRINWCXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=CC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403414 | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one | |
CAS RN |
37612-61-6 | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37612-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



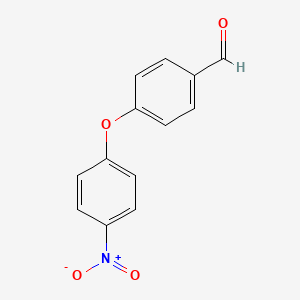
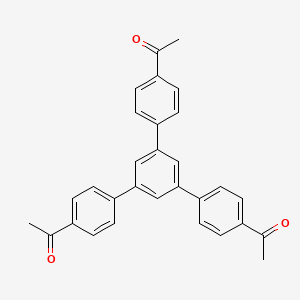

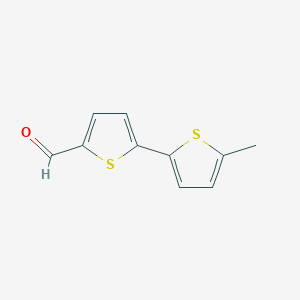
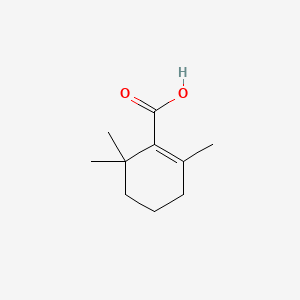
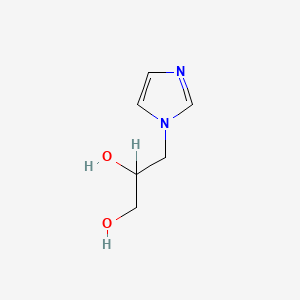
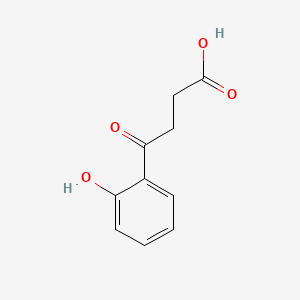
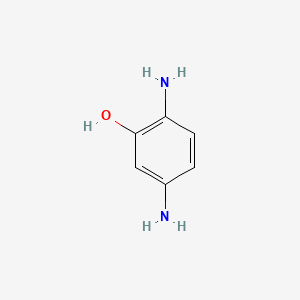
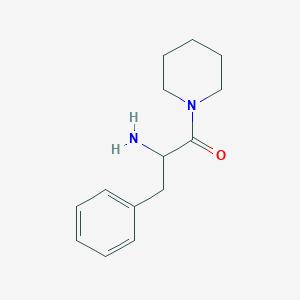
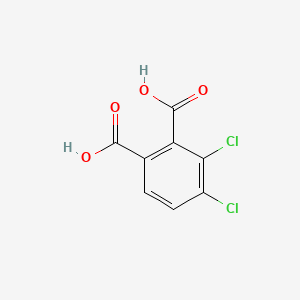
![[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1598327.png)
![Heptanal, 2-[(4-methylphenyl)methylene]-](/img/structure/B1598328.png)
